molecular formula C19H20N2O3S B2703180 2-(4-acetylbenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide CAS No. 477494-71-6

2-(4-acetylbenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide

Cat. No.: B2703180
CAS No.: 477494-71-6
M. Wt: 356.44
InChI Key: IDLAZZVJNRUCLO-UHFFFAOYSA-N
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Description

2-(4-acetylbenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and unique chemical structure.

Scientific Research Applications

2-(4-acetylbenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including neurodegenerative disorders.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of these compounds involves their interaction with the STING protein. Upon activation by its agonists, STING triggers the IRF and NF-κB pathways, generating type I interferons and proinflammatory cytokines . This primes the innate immune responses to achieve valid antitumor efficacy .

Future Directions

The future directions for these compounds could involve further optimization of the substituents to enhance their STING-agonistic activity . Additionally, more extensive biological evaluation could be conducted to assess their potential as therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-acetylbenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of a thiophene derivative with an acetylbenzamido group under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.

    Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives.

Comparison with Similar Compounds

  • Benzofuran-2-carboxamide derivatives
  • Benzo[b]thiophene-2-carboxamide derivatives
  • Thiophene-2-carboxamide derivatives

Comparison: Compared to similar compounds, 2-(4-acetylbenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide exhibits unique structural features that contribute to its distinct biological activities. The presence of the acetylbenzamido group and the cyclohepta[b]thiophene ring system enhances its binding affinity to specific molecular targets, making it a promising candidate for further research and development.

Properties

IUPAC Name

2-[(4-acetylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-11(22)12-7-9-13(10-8-12)18(24)21-19-16(17(20)23)14-5-3-2-4-6-15(14)25-19/h7-10H,2-6H2,1H3,(H2,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDLAZZVJNRUCLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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